molecular formula C22H23ClN4O2 B11152323 N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

Cat. No.: B11152323
M. Wt: 410.9 g/mol
InChI Key: GXUDUPNOGGATOO-HNNXBMFYSA-N
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Description

N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 3-chlorophenylpiperazine can be synthesized by reacting 3-chloroaniline with ethylene glycol in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the indole core with the piperazine derivative. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂/FeCl₃).

Major Products

    Oxidation: Oxidized derivatives of the indole and piperazine rings.

    Reduction: Reduced amide to amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, influencing mood and behavior. The exact molecular targets and pathways can vary, but the compound’s structure suggests it could modulate the activity of these critical neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{(2S)-1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide
  • N-{(2S)-1-[4-(4-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

Uniqueness

Compared to similar compounds, N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide may exhibit unique binding affinities and selectivities for certain neurotransmitter receptors due to the specific positioning of the chlorophenyl group. This can result in distinct pharmacological profiles and therapeutic potentials.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23ClN4O2/c1-15(24-21(28)20-13-16-5-2-3-8-19(16)25-20)22(29)27-11-9-26(10-12-27)18-7-4-6-17(23)14-18/h2-8,13-15,25H,9-12H2,1H3,(H,24,28)/t15-/m0/s1

InChI Key

GXUDUPNOGGATOO-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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